Tris(trimethylsilyl) phosphate
Overview
Description
Tris(trimethylsilyl) phosphate is an organophosphorus compound with the molecular formula C9H27O4PSi3. It is a colorless liquid that is sparingly soluble in water and sensitive to air and moisture. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of trimethylchlorosilane with inorganic phosphate in the presence of a reflux condensation device. The mixture is heated to generate crude this compound, which is then purified through solid-liquid separation and rectification .
- Another method includes reacting hexamethyldisilazane with a phosphate at temperatures between 80 to 160°C for 2 to 5 hours, followed by rectification and purification to obtain the final product .
Industrial Production Methods:
- Industrial production often follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of cost-effective raw materials and mild reaction conditions makes the process economically viable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable phosphate ester structure.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkali-metal fluorides, nitrates, and acetates under mild conditions.
Major Products:
Scientific Research Applications
Tris(trimethylsilyl) phosphate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in developing new drugs, especially for tuberculosis.
Industry: It is utilized in the preparation of substituted calixarenes, which are used as inhibitors of glutathione S-transferase.
Mechanism of Action
The mechanism of action of tris(trimethylsilyl) phosphate involves its ability to react with various Lewis bases, such as water, hydroxide, and methoxide. This reaction leads to the stepwise detachment of silyl groups from the central phosphate, facilitating dissolution and lowering the free energy of the reaction . In lithium-ion batteries, it forms a cathode-electrolyte interphase that enhances battery performance by removing hydrofluoric acid molecules from the electrolyte .
Comparison with Similar Compounds
- Tris(trimethylsilyl) phosphite
- Phosphoric acid tris(trimethylsilyl ester)
- Tris(trimethylsilyl) phosphine
Comparison:
- Tris(trimethylsilyl) phosphite is similar in structure but differs in its reactivity and applications. It is more readily oxidized and used as an additive in high-voltage lithium-ion batteries .
- Phosphoric acid tris(trimethylsilyl ester) shares similar properties but is used in different synthetic applications and reactions .
- Tris(trimethylsilyl) phosphine is used as a precursor for synthesizing various nanocrystals and chiral phospholane ligands .
Tris(trimethylsilyl) phosphate stands out due to its unique combination of stability, reactivity, and wide range of applications in both scientific research and industrial processes.
Properties
IUPAC Name |
tris(trimethylsilyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMCGKXBZVAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O4PSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909282 | |
Record name | Tris(trimethylsilyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10497-05-9 | |
Record name | Tris(trimethylsilyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10497-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(trimethylsilyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010497059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(trimethylsilyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsilyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(trimethylsilyl) phosphate (TMSP) enhance the performance of lithium-ion batteries?
A1: TMSP acts as an electrolyte additive, primarily benefiting high-voltage lithium-ion batteries. It achieves this through several mechanisms:
- Formation of a Stable Solid Electrolyte Interphase (SEI): TMSP decomposes on electrode surfaces (both anode and cathode) forming a stable, ion-conductive SEI layer. This layer protects the electrodes from further reactions with the electrolyte, enhancing their lifespan and reducing harmful side reactions. [, ]
- HF Scavenging: Hydrofluoric acid (HF), a byproduct of electrolyte decomposition, can damage battery components. TMSP reacts with HF, effectively scavenging it and preventing further degradation. []
- Improved Thermal Stability: TMSP can improve the thermal stability of the electrolyte, making the battery safer at elevated temperatures. []
Q2: What is the role of TMSP in suppressing transition metal dissolution from nickel-rich cathodes?
A: Nickel-rich cathode materials, while offering high capacity, suffer from transition metal dissolution, particularly manganese, at high voltages. TMSP forms a protective CEI layer on the cathode surface, which acts as a barrier against this dissolution, improving the cycling stability of the battery. [, , , ]
Q3: Can TMSP improve the low-temperature performance of lithium-ion batteries?
A: Yes, research suggests that TMSP can enhance the performance of lithium-ion batteries at low temperatures. While the exact mechanism is not fully understood, it is thought that the stable SEI layer formed by TMSP decomposition allows for better lithium-ion transport even at lower temperatures. []
Q4: What is the molecular formula and weight of TMSP?
A4: The molecular formula of this compound is C9H27O4PSi3. Its molecular weight is 326.53 g/mol.
Q5: Which spectroscopic techniques are useful for characterizing TMSP?
A5: Several spectroscopic techniques are employed to characterize TMSP:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 29Si and 31P NMR are used to identify and confirm the structure of TMSP. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify specific functional groups within the TMSP molecule. [, ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of elements in the SEI layer formed by TMSP decomposition on the electrode surfaces. [, ]
Q6: How does the presence of fluoroethylene carbonate (FEC) in the electrolyte affect TMSP's performance?
A: While FEC is beneficial for silicon anodes, it can negatively impact LiPF6 stability at high temperatures. Studies indicate that TMSP can act as a stabilizer in such electrolytes, preventing LiPF6 decomposition and improving high-temperature performance. []
Q7: Does TMSP exhibit any catalytic properties?
A: Research has explored the use of mesoporous silicon orthophosphate, synthesized using TMSP as a precursor, as a heterogeneous catalyst. It shows promising catalytic activity and selectivity in methylstyrene dimerization. []
Q8: Have there been computational studies investigating the interaction of TMSP with electrode surfaces?
A: While specific computational studies solely focused on TMSP-electrode interactions may be limited, computational tools like Density Functional Theory (DFT) can be employed to understand the decomposition mechanism of TMSP on electrode surfaces, the formation of the SEI layer, and its impact on battery performance. []
Q9: Is there any information available regarding the toxicity and environmental impact of TMSP?
A9: While extensive toxicological data on TMSP may be limited, it's crucial to handle it with care as with any chemical. Appropriate safety measures should be taken during handling and disposal. Further research might be needed to fully understand its environmental impact and develop sustainable handling practices.
Q10: Are there any promising alternatives to TMSP as electrolyte additives for lithium-ion batteries?
A: The field of electrolyte additives is continuously evolving. Researchers are exploring various compounds with functionalities similar to TMSP, aiming for improved performance, stability, and safety. Some alternative additives include lithium bis(trimethylsilyl) phosphate (LiTMSP) and other organophosphates. []
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